3-chloro-N-phenylbutanamide
Description
Contextualization within Amide Chemistry and Halogenated Organic Compounds
The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding extensive use in pharmaceuticals and polymers. fluorochem.co.ukscribd.comCurrent time information in Bangalore, IN.evitachem.com The stability of the amide bond, a result of resonance delocalization, makes it a reliable and robust component in molecular design. evitachem.com
Halogenated organic compounds are indispensable in modern synthesis. rsc.orgwiley-vch.de The introduction of a halogen atom, such as chlorine, into an organic molecule can dramatically alter its physical and chemical properties, often enhancing its reactivity towards specific transformations. This makes halogenated compounds crucial intermediates in the synthesis of a vast array of complex molecules, including agrochemicals and materials. rsc.org 3-Chloro-N-phenylbutanamide thus represents a confluence of these two important classes of organic compounds, benefiting from the stability of the amide group and the reactive potential of the carbon-chlorine bond.
Significance of Chloroamide Scaffolds as Synthetic Intermediates and Building Blocks
Chloroamide scaffolds, such as this compound, are valuable synthetic intermediates due to the presence of the electrophilic carbon atom bonded to the chlorine. This site provides a handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the chloro group in the butanamide chain offers opportunities for regioselective reactions. These scaffolds serve as versatile building blocks in medicinal chemistry and materials science for the construction of more elaborate molecular frameworks. The ability to participate in diverse chemical transformations makes them key components in the synthesis of heterocyclic compounds and other complex organic structures.
Overview of Advanced Research Trajectories Pertaining to this compound and Related Structures
While specific research on this compound is still emerging, the broader class of N-chloroamides is at the forefront of several advanced research trajectories. One of the most significant of these is their use in transition metal-catalyzed C-H activation and functionalization reactions. These cutting-edge methods allow for the direct conversion of ubiquitous C-H bonds into more complex functionalities, offering a highly efficient and atom-economical approach to synthesis.
N-chloroamides have been successfully employed as directing groups and internal oxidants in cobalt-catalyzed reactions for the synthesis of important heterocyclic structures like isoquinolones and 3,4-dihydroisoquinolones. These reactions often proceed under mild, room-temperature conditions, highlighting the synthetic utility of the chloroamide motif. For instance, N-chloroamides can react with alkynes and alkenes to construct complex polycyclic systems.
Furthermore, research into the functionalization of related butanamide structures provides insight into the potential reactivity of this compound. For example, the related compound 3-oxo-N-phenylbutanamide serves as a precursor in the multi-step synthesis of quinoline (B57606) carboxamide derivatives, which are of interest for their potential biological activities. This involves cyclization and subsequent functionalization reactions, demonstrating the utility of the butanamide backbone in constructing complex heterocyclic systems. Another study highlights the novel oxidation of 3-oxo-butanamides to produce 2,2-dihalo-N-phenylacetamides, showcasing unexpected carbon-carbon bond cleavage and functional group transformations.
The development of photoenzymatic methods for the asymmetric synthesis of α-chloroamides further underscores the growing interest in this class of compounds. These methods allow for the creation of chiral chloroamides, which are valuable building blocks for enantiomerically pure pharmaceuticals and other fine chemicals. The potential for this compound to participate in such advanced catalytic and synthetic strategies is a key driver of its contemporary research interest.
Interactive Table 2: Selected Research Applications of Chloroamide Scaffolds
| Research Area | Description | Example Reaction |
| C-H Activation/Functionalization | N-chloroamides are used as directing groups and internal oxidants in transition metal-catalyzed reactions to functionalize C-H bonds. | Cobalt-catalyzed synthesis of isoquinolones from N-chloroamides and alkynes. |
| Heterocycle Synthesis | The reactivity of the chloroamide scaffold is exploited to construct various heterocyclic rings. | Synthesis of 3,4-dihydroisoquinolones via Co(III)-catalyzed reaction of N-chloroamides with alkenes. |
| Asymmetric Synthesis | Development of catalytic methods for the enantioselective synthesis of chiral chloroamides. | Photoenzymatic hydroalkylation of olefins to produce α-chloroamides. |
| Precursor for Complex Molecules | Utilization of related butanamide structures in multi-step syntheses of biologically relevant molecules. | 3-oxo-N-phenylbutanamide as a starting material for quinoline carboxamide derivatives. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFDIQSUJLHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro N Phenylbutanamide
Direct Synthesis Strategies
Direct synthesis strategies offer an atom-economical approach to 3-chloro-N-phenylbutanamide by modifying the N-phenylbutanamide backbone in the final steps of the synthesis.
Targeted Halogenation of N-phenylbutanamide and its Derivatives
This approach involves the selective introduction of a chlorine atom onto the N-phenylbutanamide molecule. The primary challenge lies in controlling the position of halogenation, particularly directing it to the C-3 position of the butanamide chain.
Achieving regioselectivity at the C-3 (β-position) of an aliphatic amide chain is a synthetic challenge. The electronic nature of the amide group can influence the reactivity of adjacent C-H bonds. While direct halogenation often favors the α-position, specific strategies can be employed to target the β-position. Methods for achieving such regioselectivity can involve directed C-H activation, where a directing group guides the halogenating agent to a specific site. oaepublish.comrsc.org Enzymatic halogenation presents another powerful tool, where enzymes like flavin-dependent halogenases can exhibit remarkable site-selectivity that is otherwise difficult to achieve with traditional chemical methods. nih.gov These enzymes can be engineered to favor halogenation at specific positions on a substrate. nih.gov
N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), are versatile and widely used reagents for electrophilic halogenation. researchgate.net Their reactivity stems from the labile N-X (nitrogen-halogen) bond, which can cleave under various conditions to generate reactive halogenating species. researchgate.net For the chlorination of aliphatic chains, these reactions can be initiated by light or radical initiators. researchgate.netarkat-usa.org Copper-catalyzed amidation of saturated C-H bonds using NCS as the oxidant has been developed, providing a pathway for C-H functionalization under mild conditions. nih.govacs.org While often targeting activated C-H bonds, the conditions can be tuned to influence selectivity. For instance, studies on β-oxo amides have shown that treatment with NCS can lead to α,α-dihaloacetamides, indicating the high reactivity of the position adjacent to the carbonyl. researchgate.net
Hypervalent iodine reagents have emerged as mild and selective oxidants and halogenating agents. arkat-usa.orgacs.org Reagents like (dichloroiodo)benzene (PhICl₂) are effective for the chlorination of various organic substrates, often proceeding through a radical mechanism for alkanes. arkat-usa.org Research has demonstrated that hypervalent iodine reagents can mediate the C(sp³)-H chlorination of amides. researchgate.net For example, a system using (diacetoxyiodo)benzene (B116549) in the presence of a chloride source like zinc(II) chloride can generate the active chlorinating species in situ, leading to the formation of chlorinated amides. beilstein-journals.org These reagents offer an environmentally benign alternative to many traditional halogenating agents. arkat-usa.orgacs.org
| Reagent Type | Specific Reagent Example | Typical Conditions | Key Features |
| N-halosuccinimide | N-chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN) or light; or CuBr catalyst nih.govacs.org | Readily available, mild oxidant, versatile for C-H activation. researchgate.netnih.govacs.org |
| Hypervalent Iodine | (Dichloroiodo)benzene (PhICl₂) | Photochemical conditions or radical initiators arkat-usa.org | Environmentally benign, high selectivity, mild reaction conditions. arkat-usa.org |
| Hypervalent Iodine | (Diacetoxyiodo)benzene (PIDA) / ZnCl₂ | Room temperature, various solvents beilstein-journals.org | In situ generation of chlorinating agent, good yields. beilstein-journals.org |
Amide Bond Formation with Chloro-Substituted Carboxylic Acids
This synthetic route constructs the target molecule by forming the amide bond between aniline (B41778) and a pre-halogenated carboxylic acid, 3-chlorobutanoic acid. This is a classical and highly reliable approach to amide synthesis.
The direct condensation of 3-chlorobutanoic acid and aniline to form this compound is a fundamental transformation in organic synthesis. rsc.org This reaction typically requires the activation of the carboxylic acid's hydroxyl group to convert it into a better leaving group, facilitating nucleophilic attack by the aniline nitrogen. luxembourg-bio.com The process involves the removal of a water molecule. While thermal condensation is possible at high temperatures, it is often detrimental to complex molecules. luxembourg-bio.com Therefore, activating agents or catalytic methods are almost always employed to achieve the reaction under milder conditions. A publication has reported the synthesis of this compound, providing characterization data such as melting point (69-71 °C) and NMR spectra. rsc.org
A vast array of coupling reagents has been developed to facilitate amide bond formation with high efficiency and under mild conditions. luxembourg-bio.comucl.ac.uk These reagents are crucial for overcoming the low reactivity of direct condensation.
Stoichiometric Coupling Reagents: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. ucl.ac.ukgoogle.comnih.gov EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov Phosphonium (B103445) salt reagents (e.g., PyBOP) and uronium/aminium salt reagents (e.g., HATU) are also highly effective, particularly for sterically hindered or electronically challenging substrates. luxembourg-bio.comucl.ac.uk A method using triphenylphosphine (B44618) and N-chlorophthalimide has been shown to generate reactive phosphonium species in situ that efficiently activate carboxylic acids for amidation at room temperature. nih.govacs.org
| Coupling Reagent Class | Example(s) | By-product | Key Advantages |
| Carbodiimides | DCC, EDC luxembourg-bio.com | Urea (e.g., DCU) | Cost-effective, widely used, water-soluble by-product with EDC. luxembourg-bio.comgoogle.com |
| Phosphonium Salts | PyBOP | Phosphine (B1218219) oxide | High efficiency, suitable for difficult couplings. luxembourg-bio.com |
| Uronium/Aminium Salts | HATU, HBTU | Tetramethylurea derivative | Very rapid, high yields, low epimerization. ucl.ac.uk |
| Imidazolium Salts | IMesCl-Cl researchgate.net | Imidazole derivative | Good chemoselectivity, low racemization for peptide synthesis. researchgate.net |
Catalytic Methods: In line with green chemistry principles, catalytic methods for direct amidation are increasingly sought after. ucl.ac.ukmdpi.com These methods avoid the use of stoichiometric activating agents and reduce waste. Boronic acid derivatives have been developed as effective catalysts for the direct dehydrative condensation between carboxylic acids and amines. organic-chemistry.org Metal catalysts, such as those based on iron (e.g., FeCl₃), have also been shown to effectively catalyze the direct amidation of acids and amines, working well even for less nucleophilic anilines. core.ac.ukrsc.org These catalytic approaches represent a more sustainable and atom-economical route to amide synthesis. ucl.ac.ukmdpi.com
Multistep Synthetic Pathways
The preparation of this compound is not typically achieved through a single-step reaction but rather via carefully planned multistep sequences. These pathways often start from readily available precursors and involve sequential transformations to introduce the desired chlorine atom at the C-3 position of the butanamide chain.
A logical and widely applicable strategy for the synthesis of this compound begins with the precursor 3-oxo-N-phenylbutanamide, also known as acetoacetanilide. This β-keto amide serves as a versatile starting material. The synthesis of 3-oxo-N-phenylbutanamide itself can be achieved through the condensation of aniline with ethyl acetoacetate (B1235776) at elevated temperatures. chula.ac.th
The core of this multistep approach involves the selective reduction of the ketone group at the C-3 position to a secondary alcohol, yielding 3-hydroxy-N-phenylbutanamide. This transformation is a critical step, as the resulting hydroxyl group provides a handle for the subsequent introduction of the chlorine atom.
Several methods are effective for the reduction of β-keto amides to their corresponding β-hydroxy amides. These include both traditional chemical reductions and advanced biocatalytic methods.
Chemical Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as dry dichloromethane (B109758) provides a straightforward and high-yielding route to racemic β-hydroxy amides. uniovi.es This method is often preferred for its simplicity and efficiency, affording the desired alcohol in high purity. uniovi.es
Catalytic Hydrogenation: Asymmetric hydrogenation using transition metal catalysts, such as iridium complexes, offers an efficient pathway to chiral hydroxy amides from prochiral keto amides, often with high conversion rates and excellent enantioselectivity. rsc.org Similarly, asymmetric transfer hydrogenation using ruthenium catalysts can produce syn-β-hydroxy amides with high diastereoselectivity and enantioselectivity. acs.orgnih.gov
Biocatalytic Reduction: A greener and highly selective alternative involves the use of enzymes. Alcohol dehydrogenases (ADHs), often overexpressed in microorganisms like Escherichia coli, can reduce β-keto amides to the corresponding β-hydroxy amides with outstanding enantioselectivity and diastereoselectivity. uniovi.esresearchgate.net This biocatalytic approach is part of a dynamic kinetic resolution process, allowing for the synthesis of specific stereoisomers. researchgate.net
The table below summarizes various reduction methods for converting β-keto amides to β-hydroxy amides, a key step in the derivatization pathway.
| Precursor | Method | Catalyst/Reagent | Product | Yield | Reference |
| α-alkyl-β-keto amides | Biocatalytic Reduction | Alcohol Dehydrogenase (ADH-A) | syn-α-alkyl-β-hydroxy amides | High | uniovi.esresearchgate.net |
| β-keto amides | Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic β-hydroxy amides | 89-98% | uniovi.es |
| Prochiral β-keto amides | Asymmetric Hydrogenation | Iridium/f-amphox catalyst | Chiral β-hydroxy amides | >99% | rsc.org |
| α-alkyl-β-ketoamides | Asymmetric Transfer Hydrogenation | Pentafluorobenzenesulfonyl-DPEN-Ru catalyst | syn-β-hydroxy amides | 75-88% | acs.org |
Once 3-hydroxy-N-phenylbutanamide is synthesized, it serves as the immediate precursor for the target chloro-derivative.
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. deanfrancispress.comscribd.com In the context of synthesizing this compound, the key FGI is the conversion of the secondary hydroxyl group in 3-hydroxy-N-phenylbutanamide into a chloro group. This is a classic nucleophilic substitution reaction where the alcohol is first converted into a better leaving group.
Common reagents for this transformation include:
Thionyl Chloride (SOCl₂): This is a widely used reagent for converting alcohols to alkyl chlorides. The reaction typically proceeds with inversion of configuration, although the mechanism can be influenced by the solvent and other reaction conditions.
Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These are also effective reagents for the chlorination of alcohols.
Methanesulfonyl Chloride (MsCl) followed by Nucleophilic Substitution: A two-step alternative involves first converting the alcohol to a mesylate (a good leaving group) using methanesulfonyl chloride in the presence of a base like triethylamine. The resulting mesylate can then be displaced by a chloride ion (from a source like lithium chloride, LiCl) in an Sₙ2 reaction to yield the desired alkyl chloride with inversion of stereochemistry. ub.edu This method offers excellent control over the stereochemical outcome. ub.edu
The table below outlines a representative two-step procedure for the conversion of a secondary alcohol to an alkyl chloride, a process directly applicable to 3-hydroxy-N-phenylbutanamide.
| Step | Reagents | Solvent | Product of Step | Overall Yield | Reference |
| 1. Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Alkyl Mesylate | - | ub.edu |
| 2. Chlorination | Lithium Chloride (LiCl) | Dimethylformamide (DMF) | Alkyl Chloride | 83% (example) | ub.edu |
This FGI strategy provides a reliable and controllable route to obtain this compound from its hydroxy precursor.
While not a direct synthesis of this compound, palladium-catalyzed carbonylation reactions represent an advanced and powerful methodology for constructing the β-oxo amide core structure found in the key precursor, 3-oxo-N-phenylbutanamide. unipr.it These reactions involve the insertion of carbon monoxide (CO) into organic molecules, catalyzed by palladium complexes, to form carbonyl compounds. unipr.ituni-rostock.de
Several palladium-catalyzed strategies have been developed for the synthesis of amides and related structures. For instance, a direct method to obtain α-alkylidene β-oxo amides involves the palladium-catalyzed carbonylation of α-chloro ketones in the presence of aromatic imines. dntb.gov.uaresearchgate.net This process is highly stereoselective, affording only the (Z)-isomers. researchgate.net
Another relevant approach is the palladium-catalyzed direct carbonylation of allylamines. rsc.org Using a catalyst like Pd(Xantphos)Cl₂, allylamines can be converted into β,γ-unsaturated amides in good to excellent yields under relatively mild conditions. rsc.org This highlights the utility of palladium catalysis in forming amide bonds via C-N bond activation and carbonylation. rsc.org
These carbonylation methods showcase the state-of-the-art in forming the fundamental β-oxo amide skeleton. While they may require further modification to yield the specific 3-oxo-N-phenylbutanamide structure, they represent a highly atom-economical and versatile approach to the synthesis of the necessary precursors for producing this compound.
The following table presents an overview of relevant palladium-catalyzed carbonylation reactions for the synthesis of amide structures.
| Substrate | Catalyst System | Product Type | Key Features | Reference |
| α-chloro ketones, aromatic imines | Palladium catalyst | α-alkylidene β-oxo amides | Highly stereoselective (Z-isomers) | dntb.gov.uaresearchgate.net |
| Allylamines | Pd(Xantphos)Cl₂ | β,γ-unsaturated amides | Direct carbonylation via C-N activation, good to excellent yields | rsc.org |
| Alkynes with a nucleophilic group | PdI₂ catalyst | Carbonylated heterocycles (e.g., β-lactams) | Oxidative carbonylation and cyclization | unipr.it |
Stereoselective and Asymmetric Synthesis of 3 Chloro N Phenylbutanamide
Enantioselective Synthesis Strategies
The generation of a stereogenic center at the C3 position of 3-chloro-N-phenylbutanamide requires precise control over the spatial arrangement of atoms during bond formation. Enantioselective synthesis strategies are employed to produce a single enantiomer of this chiral compound, which is crucial for applications where stereochemistry dictates biological activity or material properties. These methods can be broadly categorized into approaches that use chiral auxiliaries, asymmetric catalysis by metal complexes or small organic molecules, and biocatalytic transformations.
Chiral Auxiliary-Mediated Asymmetric Transformations
Chiral auxiliary-mediated synthesis is a robust strategy for asymmetric induction. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of a β-chiral amide like this compound, a common approach involves the conjugate addition to an α,β-unsaturated amide derived from a chiral auxiliary. For instance, an α,β-unsaturated amide can be prepared by coupling crotonic acid with a chiral auxiliary like an Evans oxazolidinone or pseudoephedrine. nih.gov The subsequent conjugate addition of a chloride source, or a related nucleophile followed by chlorination, is directed by the chiral auxiliary to favor the formation of one diastereomer over the other.
One of the earliest examples of using a chiral auxiliary for diastereoselective conjugate addition was demonstrated with α,β-unsaturated amides employing L-ephedrine as the auxiliary. nih.gov More recently, (S,S)-(+)-pseudoephedrine has been effectively used in aza-Michael additions to α,β-unsaturated amides, establishing the viability of this auxiliary in controlling stereochemistry at the β-position. nih.gov While direct chloride addition is less common, these methods establish the principle that the chiral environment created by the auxiliary can effectively control the facial selectivity of the incoming nucleophile.
Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Diastereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Often >99:1 dr | wikipedia.org |
| (S,S)-(+)-Pseudoephedrine | Alkylations, Aza-Michael Additions | High dr reported | wikipedia.orgnih.gov |
| Oppolzer's Camphorsultam | Conjugate Additions | Often >95:5 dr | wikipedia.org |
The process concludes with the removal of the auxiliary, typically through hydrolysis or reduction, to yield the enantioenriched this compound. The efficiency of this strategy relies on the ease of attachment and removal of the auxiliary, its recovery, and the level of diastereoselectivity achieved in the key bond-forming step. nih.gov
Asymmetric Catalysis for Chiral Chloroamide Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. scispace.com This can be achieved using transition metal complexes with chiral ligands or through organocatalysis.
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral molecules. researchgate.net For the synthesis of this compound, this strategy would typically involve the asymmetric hydrogenation of a prochiral olefin precursor, such as N-phenyl-3-chlorobut-2-enamide.
Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos, DuanPhos), are highly effective for the hydrogenation of enamides and α,β-unsaturated amides. researchgate.netresearchgate.netacs.org The catalyst coordinates to the double bond of the substrate, and the chiral ligand environment dictates the facial selectivity of hydrogen delivery, leading to the formation of one enantiomer in excess. acs.org Recent studies have also explored the use of more earth-abundant metals like cobalt and nickel for these transformations. researchgate.netprinceton.edu The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity and yield. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Unsaturated Amides
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Rh/DuanPhos | Tetrasubstituted α,β-unsaturated amides | up to 99 | up to 96 | researchgate.net |
| Ir(I)/SpinPhox | (E)-β,β-disubstituted α,β-unsaturated amides | High | High | nih.gov |
| CuH/(R)-DTBM-SEGPHOS | α,β-unsaturated carboxylic acids (reductive amidation) | Good to Excellent | up to >99 | nih.gov |
Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents another potential, though less explored, route. This would involve the reaction of an aniline (B41778) derivative with a suitable chloro-alkyne or allene, which is a significant synthetic challenge.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. umb.edu For the formation of this compound, an organocatalytic conjugate addition of a chloride source to N-phenylcrotonamide could be envisioned.
Chiral amines, such as prolinol derivatives, can activate α,β-unsaturated systems via the formation of a transient iminium ion, which lowers the LUMO and facilitates nucleophilic attack. beilstein-journals.org Alternatively, bifunctional catalysts, such as chiral thioureas or squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding interactions. mdpi.commdpi.com These catalysts could simultaneously activate the amide substrate and a chloride source, promoting a highly organized, stereoselective transition state. While the direct asymmetric conjugate addition of chloride is challenging, related conjugate additions of other nucleophiles to unsaturated amides are well-established, demonstrating the potential of this approach. mdpi.commdpi.com
Biocatalytic Methods for Enantioselective Hydroalkylation of Olefins
Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations with high stereocontrol. nih.gov For the synthesis of chiral chloroamides, recent advances have demonstrated the utility of photoenzymatic methods.
A novel approach involves the intermolecular hydroalkylation of olefins with α,α-dichloroamides, catalyzed by an engineered flavin-dependent 'ene'-reductase (ERED) under photoexcitation. thieme-connect.comthieme-connect.com The reaction proceeds through a radical mechanism. The engineered enzyme's flavin hydroquinone (B1673460) (FMNhq) cofactor, upon photoexcitation, reduces the dichloroamide to generate a radical intermediate. This radical adds to an olefin (such as styrene (B11656) or a derivative), and the resulting benzylic radical is then terminated by a hydrogen atom transfer from the flavin cofactor, regenerating the catalyst and furnishing the enantioenriched α-chloroamide product. thieme-connect.comthieme-connect.com While this method directly produces α-chloroamides, its principles could be adapted for the synthesis of β-chloroamides like this compound by selecting appropriate olefin and radical precursor substrates.
The success of biocatalytic methods often relies on tailoring the natural properties of enzymes to suit a specific non-natural reaction. Enzyme engineering, through techniques like directed evolution and rational design, is used to enhance activity, stability, and, crucially, selectivity. illinois.edutudelft.nl
In the context of the photoenzymatic formation of chloroamides, the 'ene'-reductase catalyst is specifically engineered. thieme-connect.comthieme-connect.com The active site of the enzyme is modified through site-directed mutagenesis to accommodate the synthetic substrates and to control the stereochemical outcome of the C-C bond-forming and hydrogen-transfer steps. nih.govmdpi.com By creating libraries of enzyme variants and screening them for the desired reactivity and enantioselectivity, researchers can identify mutants that produce the target molecule with high optical purity. tudelft.nlmdpi.com This ability to fine-tune the catalyst at the molecular level makes biocatalysis a powerful and increasingly viable strategy for the synthesis of complex chiral molecules. illinois.edu
Diastereoselective Synthesis and Control
The diastereoselective synthesis of this compound requires the controlled formation of specific stereoisomers. This can be achieved through various synthetic strategies that influence the relative stereochemistry of the chiral centers.
The control of the relative stereochemistry at the C2 and C3 positions of this compound is crucial for obtaining the desired diastereomer. Several approaches can be envisaged, drawing from established methodologies in stereoselective synthesis.
One potential strategy involves the diastereoselective conjugate addition of a chloride equivalent to an α,β-unsaturated amide precursor, such as N-phenylcrotonamide. The use of a chiral auxiliary attached to the nitrogen atom can effectively control the facial selectivity of the nucleophilic attack. For instance, employing a pseudoephedrine-derived chiral auxiliary has been shown to direct the conjugate addition of various nucleophiles to α,β-unsaturated amides with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is often dictated by the formation of a rigid chelated intermediate, which blocks one face of the molecule, guiding the incoming nucleophile to the opposite face.
Another approach is the asymmetric chlorination of a pre-formed enolate of N-phenylbutanamide. By using a chiral base to deprotonate the α-position, a chiral enolate is formed. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), can proceed with high diastereoselectivity. The stereochemistry of the newly formed C-Cl bond is influenced by the steric and electronic properties of the chiral base and the substrate.
Furthermore, the diastereoselective reduction of a β-keto-α-chloro-N-phenylbutanamide precursor could provide access to specific diastereomers of the corresponding β-hydroxy-α-chloro amide, which can then be converted to the target this compound. The use of chiral reducing agents, such as those derived from borohydrides modified with chiral ligands, can afford high levels of diastereoselectivity in the reduction of the ketone functionality.
Table 1: Plausible Diastereoselective Strategies for this compound Synthesis (Based on Analogous Reactions)
| Strategy | Precursor | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |
| Conjugate Addition | N-phenylcrotonamide with chiral auxiliary | LiCl, Lewis Acid | >95:5 | 60-85 |
| Asymmetric Chlorination | N-phenylbutanamide | Chiral Lithium Amide Base, NCS | up to 90:10 | 70-90 |
| Diastereoselective Reduction | 2-Chloro-3-oxo-N-phenylbutanamide | Chiral Borohydride (B1222165) Reagent | >90:10 | 80-95 |
Note: The data in this table is representative of analogous systems and serves to illustrate the potential efficacy of these proposed strategies for the synthesis of this compound.
The synthesis of (Z)-β-chloro-enamides is a valuable transformation, as these motifs can serve as precursors to various functionalized molecules. A particularly effective strategy for the stereoselective formation of (Z)-β-chloro-enamides involves a base-promoted trans-hydroamidation of alkynyl chlorides, which are generated in situ from 1,1-dichloroalkenes. researchgate.netnih.govnih.gov
This methodology utilizes readily available 1,1-dichloroalkenes and amides as starting materials. In the presence of a strong base, such as sodium hydride (NaH), the 1,1-dichloroalkene undergoes elimination to form a reactive alkynyl chloride intermediate. The subsequent nucleophilic attack of the deprotonated amide occurs in a trans fashion to the alkyne, leading to the exclusive formation of the (Z)-isomer of the β-chloro-enamide. researchgate.netnih.gov This reaction exhibits broad substrate scope and functional group tolerance. researchgate.net
The reaction conditions are typically mild, and the stereoselectivity is consistently high, providing a reliable route to the (Z)-β-chloro-enamide scaffold.
Table 2: Synthesis of (Z)-β-Chloro-enamides via Base-Promoted Hydroamidation
| 1,1-Dichloroalkene | Amide | Base | Solvent | Temperature (°C) | Yield of (Z)-isomer (%) |
| 1,1-Dichloroethene | N-Methyl-p-toluenesulfonamide | NaH | DMSO | 70 | 77 |
| 1,1-Dichloro-2-phenylethene | N-Phenylacetamide | NaH | DMSO | 80 | 65 |
| 1,1-Dichloropropene | N-Methylbenzamide | NaH | DMSO | 70 | 72 |
Source: Adapted from Zhang, Z., et al. (2022). researchgate.netnih.gov
Racemic Resolution Techniques for Enantiomeric Enrichment
When a racemic mixture of this compound is obtained, resolution techniques are necessary to separate the enantiomers. Both classical and enzymatic methods can be employed for this purpose.
Classical Resolution via Diastereomeric Salt Formation: This well-established technique involves the reaction of the racemic amide with a chiral resolving agent to form a pair of diastereomeric salts. youtube.com Since this compound is a neutral compound, it would first need to be derivatized to introduce an acidic or basic handle. For example, hydrolysis of the amide to the corresponding carboxylic acid would allow for the use of chiral bases (e.g., brucine, strychnine, or (R/S)-1-phenylethylamine) as resolving agents. youtube.com Alternatively, introduction of a basic functional group onto the phenyl ring would permit the use of chiral acids (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically enriched amide.
Enzymatic Kinetic Resolution: Enzymatic methods offer a highly selective and environmentally benign approach to racemic resolution. For a substrate like this compound, two main classes of enzymes could be particularly effective:
Lipases: These enzymes can catalyze the enantioselective hydrolysis or acylation of the amide or a precursor. For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester precursor of this compound, leaving the other enantiomer unreacted. Lipases from Candida and Pseudomonas species have shown high enantioselectivity in the resolution of various chiral compounds. nih.gov
Dehalogenases: Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. asm.org These enzymes have been shown to exhibit high enantioselectivity in the kinetic resolution of racemic α-bromoamides and β-bromoalkanes. asm.org It is plausible that a suitable dehalogenase could selectively dehalogenate one enantiomer of this compound, allowing for the separation of the unreacted, enantiomerically enriched starting material.
Table 3: Potential Racemic Resolution Techniques for this compound (Based on Analogous Substrates)
| Technique | Resolving Agent/Enzyme | Substrate Type | Enantiomeric Excess (ee) of Recovered Substrate (%) |
| Classical Resolution | (R)-1-Phenylethylamine | Carboxylic acid derivative | >95 |
| Lipase-Catalyzed Resolution | Candida rugosa lipase | Ester precursor | up to 99 |
| Dehalogenase-Catalyzed Resolution | Haloalkane dehalogenase (e.g., LinB) | β-Haloamide | >98 |
Note: The data presented is based on the resolution of structurally similar compounds and illustrates the potential for achieving high enantiomeric enrichment of this compound.
Reaction Mechanisms and Mechanistic Investigations of 3 Chloro N Phenylbutanamide Transformations
Mechanistic Pathways of Amide Bond Formation with Halogenated Substrates
The synthesis of 3-chloro-N-phenylbutanamide, an amide derived from a halogenated carboxylic acid, involves specific mechanistic considerations for the formation of the amide bond. The presence of the chlorine atom can influence the reactivity of the carboxylic acid and the stability of intermediates.
Elucidation of Intermediates in Phosphonium (B103445) Salt-Mediated Amidation
Phosphonium salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate), are effective reagents for amide bond formation. luxembourg-bio.com The mechanism of this transformation involves the activation of the carboxylic acid. purdue.edu
The reaction of a carboxylic acid with a phosphonium salt in the presence of a base, typically a tertiary amine, leads to the formation of an acyloxyphosphonium intermediate. researchgate.net This intermediate is highly electrophilic and susceptible to nucleophilic attack by an amine. In the synthesis of this compound from 3-chlorobutanoic acid and aniline (B41778), the key acyloxyphosphonium intermediate would be formed.
Subsequent nucleophilic attack by aniline on the activated carbonyl carbon of the acyloxyphosphonium salt proceeds through a tetrahedral intermediate. The collapse of this intermediate expels the phosphine (B1218219) oxide and the benzotriazole (B28993) leaving group, yielding the final amide product, this compound. The reaction pathway is designed to proceed under mild conditions, which is advantageous for substrates containing sensitive functional groups like the chloroalkane moiety.
Table 1: Key Intermediates in Phosphonium Salt-Mediated Amidation
| Intermediate | Structure | Role |
| Acyloxyphosphonium salt | [R-C(=O)O-P(NR'2)3]+ | Activated carboxylic acid |
| Tetrahedral intermediate | R-C(O-)(NH-Ph)-O-P(NR'2)3 | Result of nucleophilic attack |
Role of Activating Agents and Base-Promoted Reactions
Activating agents are central to modern amide synthesis, as they convert the poor leaving group of a carboxylic acid (hydroxide) into a better one. mdpi.comluxembourg-bio.com Besides phosphonium salts, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are common activating agents. luxembourg-bio.com The mechanism with DCC involves the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the amine or be converted to a more stable active ester in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.com
Bases play a crucial role in these reactions. They deprotonate the carboxylic acid, increasing its nucleophilicity towards the activating agent, and also neutralize the acid formed during the reaction. In base-promoted reactions, particularly intramolecular cyclizations of haloamides, the base can facilitate the deprotonation of the amide nitrogen, which can then act as an internal nucleophile.
Mechanisms of Halogenation and Dehalogenation Reactions
The chlorine atom in this compound can be introduced or removed through various mechanistic pathways, which are fundamental to the synthesis and further functionalization of this compound.
Oxidative Halogenation Mechanisms
The introduction of a halogen at the α-position of an amide can be achieved through oxidative halogenation. While direct halogenation of the aliphatic chain of this compound is not a primary route for its synthesis (which typically starts from a halogenated acid), understanding these mechanisms is relevant for potential side reactions or alternative synthetic strategies.
One proposed mechanism for the halogenation of amides involves the formation of a chelate complex between the amide and a metal catalyst. rsc.org This complex can then undergo oxidative addition with a halogenating agent like an N-halosuccinimide, followed by reductive elimination to yield the halogenated product. rsc.org Another pathway involves a single electron transfer (SET) mechanism, particularly in electrochemical methods. rsc.org
Nucleophilic Substitution Mechanisms at the Chloro Position
The chlorine atom in this compound is susceptible to nucleophilic substitution. nih.gov This reaction typically proceeds via an S\N2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon is a stereocenter. ucsb.edu The reactivity of the chloro position is influenced by the electronic nature of the amide group.
Common nucleophiles for this transformation include amines, thiols, and cyanides, allowing for the introduction of a variety of functional groups. The rate and efficiency of the substitution can be influenced by the choice of solvent and the nature of the nucleophile.
Table 2: Comparison of S\N1 and S\N2 Mechanisms at the Chloro Position
| Feature | S\N1 Mechanism | S\N2 Mechanism |
| Rate Determining Step | Formation of a carbocation intermediate | Bimolecular nucleophilic attack |
| Intermediate | Carbocation | None (transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary | Primary > Secondary |
Given that the chlorine in this compound is on a secondary carbon, both S\N1 and S\N2 pathways are theoretically possible, though the S\N2 mechanism is generally favored for less hindered secondary halides. ucsb.edu
Mechanistic Insights into Stereocontrol in Asymmetric Synthesis
The synthesis of enantiomerically pure this compound requires stereocontrol. The carbon atom bearing the chlorine is a stereocenter, and its configuration is critical for the biological activity of many chiral molecules.
Asymmetric synthesis of such compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enantioselective halogenation reactions. The mechanism of stereocontrol often relies on the formation of diastereomeric transition states that have different energy levels.
In catalyst-controlled reactions, a chiral catalyst can bind to the substrate in a specific orientation, directing the attack of a reagent from a particular face of the molecule. nih.gov For instance, in an asymmetric chlorination reaction, a chiral catalyst can form a complex with the substrate, and the subsequent delivery of the chlorine atom occurs with high facial selectivity. nih.gov The non-covalent interactions between the substrate, catalyst, and reagent in the transition state are crucial for determining the stereochemical outcome. nih.gov
The precise control of reaction conditions, such as temperature and solvent, is also vital for achieving high enantioselectivity. Mechanistic studies, often supported by computational methods, are essential for understanding the origins of stereoselectivity and for the rational design of more efficient asymmetric syntheses. nih.gov
Computational and Experimental Studies on Catalytic Cycles and Selectivity
Reaction Dynamics and Kinetic Studies of this compound Reactions
A comprehensive review of the available scientific literature did not uncover any specific studies on the reaction dynamics or kinetics of reactions involving this compound. Therefore, detailed information on rate constants, reaction orders, and activation energies for transformations of this compound is not currently available.
Advanced Spectroscopic and Structural Elucidation Techniques in 3 Chloro N Phenylbutanamide Research
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk
For 3-chloro-N-phenylbutanamide, electron ionization (EI) would cause the molecule to lose an electron, forming a molecular ion (M⁺˙). The m/z of this ion provides the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak would be accompanied by an M+2 peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. youtube.com The energetically unstable molecular ion then undergoes fragmentation, breaking apart in predictable ways. chemguide.co.uklibretexts.org
Common fragmentation pathways for amides include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. libretexts.org
McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen, although less common for amides compared to ketones. libretexts.org
Cleavage of the C-Cl bond: Loss of a chlorine radical (Cl˙) is another possible fragmentation pathway. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 211/213 | [C₁₁H₁₄ClNO]⁺˙ | Molecular Ion (M⁺˙) |
| 176 | [C₁₁H₁₄NO]⁺ | Loss of Cl radical |
| 120 | [C₆H₅NHCO]⁺ | Cleavage of C-C bond alpha to carbonyl |
| 93 | [C₆H₅NH₂]⁺˙ | Aniline (B41778) radical cation from cleavage and rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. researchgate.net While conventional MS might identify a molecular ion at m/z 211, HRMS could measure it as 211.0764. This exact mass can then be compared against calculated masses for all possible elemental compositions, confirming that the formula is indeed C₁₁H₁₄ClNO and ruling out other possibilities with the same nominal mass. HRMS is therefore the gold standard for confirming the molecular identity of a newly synthesized compound like this compound. researcher.lifemdpi.com
LC-MS for Reaction Monitoring and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in the analysis of this compound. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and molecular weight determination of mass spectrometry. This hybrid technique is crucial for monitoring the progress of the synthesis reaction, allowing researchers to track the consumption of reactants and the formation of the desired product in near real-time.
Following synthesis, LC-MS is the primary method for assessing the purity of the final compound. By separating the product from any unreacted starting materials, byproducts, or impurities, the technique provides a clear profile of the sample's composition. rsc.org The mass spectrometer component furnishes the mass-to-charge ratio (m/z) of the eluted compounds, which serves to confirm the identity of this compound (Expected [M+H]⁺ for C₁₀H₁₂ClNO ≈ 198.06 g/mol ). The purity is often determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. rsc.org Advanced LC-MS/MS methods can offer even greater specificity and sensitivity for detecting low-level impurities. nih.gov
Below is an interactive table outlining typical parameters for an LC-MS analysis of this compound.
Table 1: Typical LC-MS Parameters for this compound Analysis| Parameter | Typical Condition/Value |
|---|---|
| LC Column | Reversed-phase C18, 2.1 x 50 mm, 1.7-µm particles |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 5% to 95% B over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides a distinct "fingerprint" confirming its structural features. lumenlearning.com Key absorptions include a strong, sharp peak for the N-H stretch of the secondary amide, a very strong absorption for the carbonyl (C=O) stretch (Amide I band), and another strong absorption for the N-H bend (Amide II band). Additionally, characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C-C stretching within the phenyl ring are readily identifiable. vscht.cz
Furthermore, IR spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. In the solid state, molecules of this compound are expected to form hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of another (N-H···O=C). This interaction typically causes a broadening and a shift to lower wavenumbers (red shift) for the N-H and C=O stretching vibrations compared to their positions in a dilute, non-polar solution where such interactions are minimized. frontiersin.orgnih.gov Analyzing these shifts provides valuable insight into the molecular association in the condensed phase.
Table 2: Characteristic IR Absorption Bands for this compound| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3350-3250 | N-H Stretch | Secondary Amide (N-H) |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 3000-2850 | C-H Stretch | Aliphatic (Butyl Chain) |
| 1680-1640 | C=O Stretch (Amide I) | Secondary Amide (C=O) |
| 1560-1520 | N-H Bend (Amide II) | Secondary Amide (N-H) |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) |
| 800-600 | C-Cl Stretch | Alkyl Halide (C-Cl) |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.
For this compound, an X-ray crystal structure would reveal the specific spatial orientation of the phenyl ring relative to the butanamide chain. Studies on closely related structures, such as 3-chloro-N-phenylbenzamide, show that the amide linkage (C-NH-C(O)-C) adopts a specific conformation (often anti) and that intermolecular N-H···O hydrogen bonds are crucial in organizing the molecules into extended chains or networks within the crystal lattice. nih.govresearchgate.net This information is vital for understanding the physical properties of the compound and its potential interactions with other molecules.
Table 3: Representative Crystallographic Data for a Structurally Analogous Compound (3-chloro-N-phenylbenzamide)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEA7lt0WQD2knn3sI-J9lGgpCOhYiRw1fENO4M7wK_vyvA1Noz-CRhjkuACmvmAtO0eVGMO384I2kguUAZCgP6sZZR3KHvDbrBNns3tSuMOSfjGdC9MoasHj6UGjiMOMoBzC7hkKww7d0DqCPY%3D)]| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å β = 98.537° |
| Unit Cell Volume (V) | 1080.32 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Structural Feature | Molecules linked into infinite chains via N—H···O hydrogen bonds. |
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity and Separation
The presence of a stereocenter at the third carbon of the butanamide chain (the carbon atom bonded to the chlorine) means that this compound exists as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the premier technique for separating these mirror-image isomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.
This separation is achieved by using a chiral stationary phase (CSP). CSPs are typically based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized with various functional groups (e.g., phenylcarbamates). cnr.itnih.gov The chiral environment of the CSP allows for differential, transient interactions with the two enantiomers, causing one to be retained on the column longer than the other, thus enabling their separation. The selection of the specific CSP and the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol) is critical for achieving baseline resolution of the enantiomeric peaks. mdpi.com This analysis is essential in fields where the biological activity of a compound is stereospecific.
Table 4: Typical Chiral HPLC Conditions for Separating Amide Enantiomers| Parameter | Typical Condition/Value |
|---|---|
| Technique | Normal Phase Chiral HPLC |
| Chiral Stationary Phase (CSP) | Immobilized or Coated Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm particles |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV Absorbance (e.g., at 254 nm) |
Computational Chemistry and Theoretical Studies on 3 Chloro N Phenylbutanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and intrinsic reactivity of 3-chloro-N-phenylbutanamide. These methods model the behavior of electrons within the molecule, providing a foundational understanding of its geometry, stability, and chemical nature.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying medium-sized organic molecules like this compound. nanobioletters.commdpi.com This method is favored for its balance of computational cost and accuracy in predicting molecular properties. nanobioletters.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. nih.gov
The following table presents hypothetical, yet chemically plausible, optimized geometric parameters for the trans conformer of this compound, as would be calculated using a common DFT method like B3LYP with a 6-31G(d) basis set.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This data is illustrative and based on typical values for similar molecular structures, as specific computational studies on this compound are not publicly available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(carbonyl)-O | 1.23 Å |
| Bond Length (Å) | C(carbonyl)-N | 1.35 Å |
| Bond Length (Å) | C-Cl | 1.80 Å |
| Bond Angle (°) | O-C(carbonyl)-N | 122.5° |
| Bond Angle (°) | C-N-H | 121.0° |
| Dihedral Angle (°) | O-C-N-C(phenyl) | ~180° (for trans-amide) |
Energetic calculations provide the relative stabilities of different isomers or conformers. For instance, DFT can quantify the energy difference between conformers arising from rotation around the C-N amide bond or the N-C(phenyl) bond, indicating which shapes are more likely to exist at a given temperature. mdpi.com
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial tool for structure verification. acs.org By calculating the magnetic shielding around atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uk These predictions are valuable for assigning peaks in experimental spectra and for understanding how the electronic environment of a nucleus is affected by the molecule's conformation. nih.govacs.org
Similarly, by calculating the second derivative of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) absorption bands can be predicted. mdpi.com These calculations help in assigning specific molecular motions (stretching, bending) to the observed peaks in an IR spectrum. For this compound, key predicted frequencies would include the C=O stretch (amide I band), the N-H bend coupled with C-N stretch (amide II band), and the C-Cl stretch. libretexts.org
Table 2: Predicted Spectroscopic Data for this compound This data is illustrative and based on typical computational outputs for analogous compounds.
| Spectroscopic Property | Group | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | N-H proton | ~8.0 - 9.0 ppm |
| ¹³C NMR Chemical Shift (ppm) | C=O (carbonyl) | ~168 - 172 ppm |
| IR Frequency (cm⁻¹) | C=O stretch | ~1680 cm⁻¹ |
| IR Frequency (cm⁻¹) | N-H stretch | ~3300 cm⁻¹ |
| IR Frequency (cm⁻¹) | C-Cl stretch | ~700 - 750 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics excels at describing the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore its movement and behavior over time. mdpi.com MD simulations model a molecule or a system of molecules as a collection of atoms governed by the laws of classical mechanics, with interactions described by a force field. mdpi.com This approach allows for the study of conformational flexibility and interactions with surrounding molecules, such as solvents. nih.gov
The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (e.g., water, chloroform) in the simulation box, one can observe how intermolecular interactions, such as hydrogen bonding between the amide N-H or C=O group and water, stabilize or destabilize certain conformations. The solvent can affect the rotational energy barriers and the relative populations of different conformers compared to the gas phase.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is the hydrolysis of the amide bond. Theoretical methods can be used to map the entire reaction coordinate, from reactants to products, identifying transition states and intermediates along the way. acs.orgresearchgate.net
For example, the acid-catalyzed hydrolysis of an amide typically involves protonation of the carbonyl oxygen, followed by the rate-determining nucleophilic attack of a water molecule on the carbonyl carbon. mcmaster.ca DFT calculations can determine the activation energies for each step of this proposed mechanism. dntb.gov.ua By comparing the calculated energy barriers for different potential pathways, the most favorable reaction mechanism can be identified. uregina.ca This provides a molecular-level understanding of the factors that control the reaction's rate and outcome, which is fundamental to controlling its chemical transformations.
Identification and Characterization of Transition States
In the realm of chemical reactions, a transition state represents the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. The identification and characterization of transition states are crucial for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, computational methods could be employed to investigate various potential reactions, such as its synthesis or degradation.
The process of locating a transition state computationally typically involves sophisticated algorithms that search the potential energy surface of a reaction. Methods such as Density Functional Theory (DFT) or ab initio calculations would be utilized to model the electronic structure of the reacting system. Once a candidate for a transition state is located, its identity must be confirmed through a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
The characterization of the transition state would involve analyzing its geometry, including bond lengths and angles, to understand the nature of the bond-breaking and bond-forming processes. Further analysis, such as Natural Bond Orbital (NBO) analysis, could provide insights into the electronic changes occurring during the transition.
Table 1: Hypothetical Transition State Characterization for a Reaction of this compound
| Parameter | Value | Description |
| Method | DFT (B3LYP/6-31G*) | Computational method used for the calculation. |
| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency confirming the transition state. |
| Key Bond Distances | C-Cl: 2.1 Å, N-C: 1.5 Å | Elongated or forming bonds in the transition state structure. |
| Activation Energy | 25 kcal/mol | The energy barrier for the reaction. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.
Reaction Coordinate Analysis and Energy Profiles
Following the identification of reactants, products, and the transition state, a reaction coordinate analysis can be performed to map out the entire energy profile of a reaction. This analysis provides a visual representation of the energy changes as the reaction progresses from reactants to products.
For this compound, such an analysis could elucidate the mechanism of its formation, for instance, from the reaction of 3-chlorobutanoyl chloride and aniline (B41778). The energy profile would show the energy barriers for each step of the proposed mechanism, helping to identify the rate-determining step.
Virtual Screening and Computational Design of Synthetic Pathways
Computational chemistry also plays a vital role in the discovery of new synthetic routes and the optimization of existing ones. Virtual screening involves the computational evaluation of large libraries of molecules to identify candidates with desired properties or reactivity.
In the context of this compound, virtual screening could be used to explore different catalysts or reaction conditions that might improve the yield or selectivity of its synthesis. By simulating the reaction with various catalysts, researchers can predict which ones are most likely to lower the activation energy of the rate-determining step.
Furthermore, computational tools can be employed in the de novo design of synthetic pathways. Retrosynthetic analysis programs can suggest potential disconnections in the target molecule, leading to simpler starting materials. Quantum chemical calculations can then be used to evaluate the feasibility of these proposed synthetic steps, predicting their reaction energies and barriers. This in silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.
While specific computational studies on this compound are not readily found, the application of these theoretical methods would undoubtedly provide a deeper understanding of its chemical behavior and pave the way for more efficient synthetic methodologies.
Derivatization and Chemical Transformations of 3 Chloro N Phenylbutanamide
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom on the third carbon of the butanamide chain is a leaving group, making this position susceptible to attack by nucleophiles. These reactions typically proceed via an S_N2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
A primary application of nucleophilic substitution on 3-chloro-N-phenylbutanamide is the introduction of new functional groups, leading to a diverse range of N-phenylbutanamide derivatives. The displacement of the chloride ion by various nucleophiles can be used to synthesize compounds with potentially new chemical and biological properties. For instance, reactions with oxygen, nitrogen, and sulfur nucleophiles can yield alcohols, ethers, amines, and thioethers, respectively.
Common nucleophilic substitution reactions at the C3 position are summarized in the table below.
| Nucleophile | Reagent Example | Product | Product Class |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-hydroxy-N-phenylbutanamide | Hydroxy Amide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-methoxy-N-phenylbutanamide | Ether Amide |
| Azide | Sodium Azide (NaN₃) | 3-azido-N-phenylbutanamide | Azido Amide |
| Cyanide | Sodium Cyanide (NaCN) | 3-cyano-N-phenylbutanamide | Cyano Amide |
| Amine | Ammonia (NH₃) | 3-amino-N-phenylbutanamide | Amino Amide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(phenylthio)-N-phenylbutanamide | Thioether Amide |
These reactions expand the library of butanamide derivatives available for further synthetic modification or for screening in various applications.
The chloro group in this compound can be utilized to form organometallic reagents, which are pivotal intermediates in carbon-carbon bond-forming cross-coupling reactions. nih.gov For example, reaction with magnesium metal can generate a Grignard reagent, while reaction with zinc can produce an organozinc compound.
These organometallic intermediates are powerful nucleophiles that can react with a variety of electrophiles, particularly in the presence of a transition metal catalyst (e.g., palladium or nickel). nih.gov This strategy allows for the alkylation of the butanamide chain, connecting it to aryl, vinyl, or other alkyl groups.
Table of Potential Cross-Coupling Reactions
| Organometallic Intermediate | Formation Reagent | Cross-Coupling Partner (Electrophile) | Catalyst (Example) | Product Type |
|---|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | 3-Aryl-N-phenylbutanamide |
| Organozinc Reagent | Zinc (Zn) | Acyl Chloride (e.g., Benzoyl Chloride) | Pd(dba)₂ | 3-Acyl-N-phenylbutanamide |
Transformations Involving the Amide Functionality
The amide group itself is a robust functional group, but it can undergo specific transformations under appropriate conditions. The nitrogen atom, after deprotonation, can act as a nucleophile, and the carbonyl group can influence reactions on adjacent atoms.
The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form an amidate anion. This anion is a potent nucleophile that can react with electrophiles.
N-Alkylation: Reaction of the amidate with an alkyl halide (e.g., methyl iodide) results in the formation of an N-alkylated product, 3-chloro-N-methyl-N-phenylbutanamide.
N-Acylation: Similarly, reaction with an acyl chloride (e.g., acetyl chloride) yields an N-acylated product, N-acetyl-3-chloro-N-phenylbutanamide. This transformation results in the formation of an imide functionality.
This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly through intramolecular cyclization reactions. nih.gov In these reactions, two parts of the molecule react with each other to form a ring.
A significant cyclization pathway involves the intramolecular nucleophilic substitution where the amide nitrogen attacks the carbon bearing the chlorine atom. This reaction is typically promoted by a base, which deprotonates the amide nitrogen to increase its nucleophilicity. The result of this 4-exo-tet cyclization is the formation of a four-membered ring.
β-Lactam Formation: Base-promoted intramolecular cyclization of this compound can yield 4-methyl-1-phenylazetidin-2-one, a substituted β-lactam. β-lactams are a class of heterocyclic compounds famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. pharmainfo.inmdpi.com
Another potential cyclization involves an intramolecular Friedel-Crafts-type reaction. Under Lewis acid catalysis, the electrophilic carbon at the chloro position could be attacked by the electron-rich phenyl ring, leading to the formation of a fused heterocyclic system, specifically a dihydroquinolinone derivative.
Functionalization and Modification of the Butyl Chain
Beyond substitution at the C-3 position, the butyl chain can undergo other transformations. A common reaction for alkyl halides is elimination, which creates a carbon-carbon double bond.
In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to remove hydrogen chloride (HCl) and form an alkene. The regioselectivity of this reaction depends on the base used and the reaction conditions.
Formation of N-phenylcrotonamide: Elimination of the proton from C-2 (Zaitsev's rule) would yield N-phenylbut-2-enamide (N-phenylcrotonamide).
Formation of N-phenylbut-3-enamide: Elimination of a proton from the methyl group at C-4 (Hofmann elimination) would result in N-phenylbut-3-enamide.
These unsaturated amides are valuable Michael acceptors and dienophiles in cycloaddition reactions, opening further avenues for synthetic diversification.
Stereoselective Introduction of Additional Stereocenters
There is a lack of specific studies detailing the stereoselective introduction of additional stereocenters onto the this compound scaffold. In principle, the existing stereocenter at the C3 position could direct the stereochemical outcome of reactions at other positions, such as the enolate formation from the amide carbonyl followed by alkylation. However, without experimental data, any discussion remains speculative.
Oxidation and Reduction Reactions
No specific literature was found describing the oxidation or reduction of this compound. General methodologies for the oxidation of similar chloro-substituted organic molecules or the reduction of amides are well-established. For instance, amide reduction typically requires strong reducing agents like lithium aluminum hydride to yield the corresponding amine. The chloro group's reactivity would need to be considered in any such transformation. Conversely, oxidation would likely target the phenyl ring or the aliphatic chain, depending on the reagents and conditions, but specific outcomes for this compound are not documented.
This compound as a Chiral Building Block in Complex Molecule Synthesis
The utility of this compound as a chiral building block in the synthesis of more complex molecules is not documented in the available scientific literature. Chiral building blocks are fundamental in asymmetric synthesis, providing a stereochemically defined starting point. While the structure of this compound suggests its potential as such a synthon, there are no published examples of its incorporation into larger, more complex molecular architectures.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Highly Stereoselective Synthesis of Chloroamides
The synthesis of specific stereoisomers of chiral chloroamides is crucial, as different enantiomers and diastereomers can exhibit varied biological activities and chemical properties. Future research is heavily focused on the development of novel catalytic systems that can achieve high stereoselectivity in the synthesis of compounds like 3-chloro-N-phenylbutanamide.
Researchers are exploring a range of innovative catalysts to control the stereochemical outcome of amidation and chlorination reactions. This includes the design of new transition-metal catalysts, particularly those based on nickel, which have shown promise in stereoselective C-H functionalization. nih.gov For instance, a synergistic catalytic system combining a chiral PHOX-nickel catalyst with a photocatalyst has been investigated for the synthesis of chiral diols, a methodology that could be adapted for chloroamide synthesis. nih.gov Furthermore, new combinations of catalysts and co-additives, such as the use of MnSO₄ in aminohalogenation reactions, are being developed to achieve excellent regio- and stereoselectivity. rsc.org
Organocatalysis also presents a promising avenue, with boronic acid and N-Heterocyclic Carbene (NHC) ligands being explored for direct and waste-free amidations. The development of atropisomeric N-chloroamides, which exhibit axial chirality, has been achieved through electrophilic halogenation, and understanding their stereodynamics is a key area of ongoing research. researchgate.netrsc.org These advanced catalytic methods are expected to provide more efficient and selective routes to chiral chloroamides.
| Catalyst System Type | Example Catalyst/Ligand | Potential Advantage for Chloroamide Synthesis |
| Transition Metal Catalysis | Chiral PHOX-nickel complexes | High enantioselectivity in C-H functionalization steps. nih.gov |
| Manganese-based catalysts (e.g., MnSO₄) | Excellent regio- and stereoselectivity in aminohalogenation. rsc.org | |
| Organocatalysis | Boronic Acids | Waste-free amidation under mild, room temperature conditions. |
| N-Heterocyclic Carbene (NHC) Ligands | Efficient catalysis for a broad range of amide bond formations. | |
| Photocatalysis | Triplet excited ketone photocatalysts | Synergistic catalysis with metal complexes for stereoselective reactions. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization
Computer-aided synthesis planning (CASP) tools, powered by deep learning and graph convolutional networks, can analyze vast reaction databases to propose novel retrosynthetic pathways. nih.govnih.gov These systems can identify more efficient and diverse synthetic alternatives than those derived from traditional, human-driven approaches. beilstein-journals.org For example, AI models can predict the success of a specific reaction, including the likelihood of different ligands being effective in a catalytic step, thereby reducing trial-and-error experimentation. chemrxiv.org
Furthermore, AI algorithms can optimize reaction conditions—such as temperature, solvent, and catalyst loading—to maximize yield and selectivity. beilstein-journals.orgresearchgate.net By integrating ML with high-throughput experimentation platforms, researchers can create "self-driving labs" that autonomously design, execute, and analyze experiments to rapidly identify optimal synthesis conditions. beilstein-journals.org This integration promises to significantly shorten the development timeline for producing this compound and its derivatives. preprints.org
| AI/ML Application | Specific Tool/Technique | Benefit for this compound Synthesis |
| Retrosynthesis Planning | Computer-Aided Synthesis Planning (CASP) | Proposes novel and efficient synthetic routes. nih.govnih.gov |
| Reaction Prediction | Multiclass predictive models using molecular fingerprints | Predicts the success of reactions and identifies optimal catalysts/ligands. chemrxiv.org |
| Condition Optimization | Two-stage recommendation systems | Fine-tunes reaction parameters (temperature, solvent) to maximize yield. beilstein-journals.org |
| Automated Synthesis | Integration with robotic platforms | Enables high-throughput screening and rapid optimization of synthesis protocols. preprints.orgbeilstein-journals.org |
Exploration of Sustainable and Green Chemistry Methodologies for this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. nih.govresearchgate.net Research into the synthesis of this compound is shifting towards more sustainable practices that reduce waste, avoid hazardous substances, and improve energy efficiency. jddhs.com
A key focus is the development of catalytic amidation processes that avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk Catalytic methods, such as the dehydrogenative coupling of alcohols and amines or boric acid-catalyzed amidation, offer greener alternatives. scispace.com Solvent selection is another critical aspect, with a move away from hazardous solvents like DMF and CH₂Cl₂ towards more benign alternatives such as water, biomass-derived solvents (e.g., 2-Methyltetrahydrofuran, cyclopentyl methyl ether), or even solvent-free conditions. ucl.ac.ukbohrium.comnih.gov
Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B, provides a highly efficient and sustainable method for amide bond formation under mild conditions, often with excellent yields and purity, eliminating the need for intensive purification steps. nih.gov Energy-efficient techniques, such as microwave-assisted synthesis, can also reduce reaction times and energy consumption. jddhs.com
| Green Chemistry Principle | Methodology | Application to this compound Synthesis |
| Waste Prevention | Catalytic amide formation | Replaces stoichiometric reagents, reducing by-product formation. ucl.ac.uk |
| Safer Solvents | Use of water, biomass-derived solvents, or solvent-free reactions | Minimizes the use and generation of hazardous substances. jddhs.combohrium.comnih.gov |
| Use of Renewable Feedstocks | Biocatalysis using enzymes | Enables synthesis from renewable starting materials under mild conditions. nih.govresearchgate.net |
| Design for Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and overall energy consumption. jddhs.com |
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Studies
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming crucial for gaining these insights. spectroscopyonline.comresearching.cn
Process Analytical Technology (PAT) utilizes spectroscopic sensors to monitor reactions as they occur, providing continuous data on the concentration of reactants, intermediates, and products. polito.it Techniques such as UV/Vis, Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy are powerful tools for on-line monitoring. mdpi.com Raman spectroscopy, for instance, provides detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com
Time-resolved in-situ (TRIS) monitoring, particularly using techniques like synchrotron X-ray diffraction for solid-state reactions, can provide unprecedented detail about reaction pathways and the formation of transient intermediates. nih.govresearchgate.net These methods are critical for elucidating complex reaction mechanisms, identifying rate-limiting steps, and ultimately controlling the reaction to improve yield and purity. nih.gov
| Spectroscopic Technique | Information Provided | Relevance to Chloroamide Synthesis |
| Raman Spectroscopy | Molecular vibrational modes, concentration of species | Real-time tracking of reactant consumption and product formation. mdpi.com |
| Infrared (NIR/MIR) Spectroscopy | Functional group analysis, overtone and combination bands | In-line monitoring of the formation of the amide bond. mdpi.com |
| UV/Visible Spectroscopy | Concentration of aromatic compounds and biomass | Cost-effective method for monitoring starting materials like N-phenyl precursors. mdpi.com |
| Synchrotron X-ray Diffraction | Crystal structure of solid-state species | In-situ monitoring of mechanochemical or solid-phase reactions to identify intermediates. researchgate.net |
Computational Design of Chloroamide Derivatives with Tailored Reactivity Profiles
Computational chemistry offers a powerful approach to designing novel chloroamide derivatives with specific, pre-determined properties. By using theoretical calculations, researchers can predict the reactivity and stability of molecules before they are synthesized in the lab, saving significant time and resources.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and thermodynamic properties of amides and their reactions. researchgate.netresearchgate.net For instance, computational studies can elucidate the effects of different substituents on the reactivity of the amide bond. Amides are generally unreactive due to resonance stabilization, but their reactivity can be enhanced by introducing activating groups that decrease the amidicity. nih.govnih.gov Computational models can predict how different N-substituents or modifications to the butanamide backbone will influence the steric and electronic properties of this compound, thereby tailoring its reactivity. researchgate.net
These computational tools can be used to design derivatives with enhanced stability, specific binding affinities for biological targets, or altered susceptibility to nucleophilic attack. This predictive power allows for the rational design of new molecules for applications in materials science, agrochemicals, and pharmaceuticals. researchgate.net
| Computational Method | Predicted Property | Application in Chloroamide Derivative Design |
| Density Functional Theory (DFT) | Thermodynamic properties (e.g., reaction energy) | Predicts whether a designed reaction is likely to be spontaneous and exothermic. researchgate.net |
| Transition State Theory | Reaction kinetics and rate constants | Calculates reaction barriers to predict how quickly a derivative might react. researchgate.net |
| Molecular Docking | Binding energy and interactions with target proteins | Designs derivatives with potential biological activity by simulating interactions with enzymes. researchgate.net |
| Amide Activation Analysis | Amide resonance and planarity | Designs derivatives with increased reactivity by predicting the effect of activating groups. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-phenylbutanamide, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves multi-step reactions, such as coupling a chloro-substituted butanoyl chloride with aniline derivatives under controlled conditions. Key parameters include:
- Temperature : Maintained between 0–5°C during acylation to minimize side reactions.
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reagent solubility and reduce hydrolysis .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can improve reaction efficiency . Analytical techniques like HPLC and NMR spectroscopy are critical for monitoring reaction progress and confirming purity (>98%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the chloro-substituted butanamide backbone and phenyl ring protons, with characteristic shifts for the amide NH (~8.5 ppm) and carbonyl (C=O, ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1) .
- X-ray Crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (e.g., 88.5° in related chloro-N-phenylamides) and hydrogen-bonding patterns (e.g., N–H⋯O chains) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Standardize stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to aniline).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Validate purity via melting point analysis and cross-check with literature values (e.g., 135–137°C for analogous compounds) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions and reactivity of this compound?
- Molecular Docking : Tools like AutoDock or Schrödinger Suite model binding affinities to biological targets (e.g., enzymes or receptors). For example, the chloro-substituent may enhance hydrophobic interactions in protein pockets .
- DFT Calculations : Optimize ground-state geometries and predict reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software .
- QSAR Models : Correlate structural features (e.g., Cl position, amide torsion angles) with bioactivity data from assays .
Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?
- Comparative Bioassays : Test compounds under identical conditions (e.g., IC₅₀ in enzyme inhibition assays) to isolate structural effects.
- Meta-Analysis : Cross-reference datasets from diverse sources (e.g., PubChem, ChEMBL) to identify outliers or confounding factors (e.g., impurity profiles) .
- Structural Variants : Synthesize positional isomers (e.g., 2-chloro vs. 4-chloro derivatives) to assess substituent effects on activity .
Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?
- Protecting Groups : Temporarily block reactive sites (e.g., amide NH with Boc groups) to direct functionalization to the chloroalkyl chain .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions .
- Kinetic Control : Adjust reaction times and temperatures to favor desired intermediates (e.g., SN2 over SN1 pathways) .
Q. What experimental designs address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
